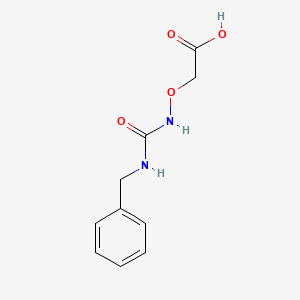

2-((3-Benzylureido)oxy)acetic acid

描述

属性

IUPAC Name |

2-(benzylcarbamoylamino)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)7-16-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGGVLBKABTOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

-

Synthesis of Benzyl Isocyanate

-

Preparation of Aminooxy Acetic Acid

-

Urea Formation

-

Benzyl isocyanate reacts with aminooxy acetic acid in a 1:1 molar ratio:

-

Catalyst : Triethylamine (TEA) or DMAP.

-

Solvent : Tetrahydrofuran (THF) or DMF.

-

Yield : ~65–70% (theoretical).

-

Synthetic Route 2: Stepwise Functionalization

Intermediate Synthesis: Benzylurea-Oxyethanol

-

Benzylurea Preparation

-

Benzylamine reacts with urea (NH₂CONH₂) under acidic conditions:

-

Conditions : Reflux in ethanol, 12 h.

-

-

Etherification with Ethylene Glycol

-

Benzylurea is alkylated with 2-bromoethanol using a base (K₂CO₃):

-

Solvent : Acetonitrile, 80°C, 8 h.

-

-

Oxidation to Oxyacetic Acid

-

The primary alcohol (–CH₂CH₂OH) is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

-

Yield : ~50–55% (over three steps).

-

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Materials | Benzylamine, chloroacetic acid | Benzylamine, urea, 2-bromoethanol |

| Reaction Steps | 3 | 4 |

| Overall Yield | 65–70% | 50–55% |

| Key Challenges | Isocyanate handling | Oxidation selectivity |

| Scalability | Moderate | Low |

Optimization Strategies

Catalytic Enhancements

Purification Techniques

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) for intermediate isolation.

-

Recrystallization : Final product from ethanol/water (7:3).

Analytical Characterization

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.25–7.35 (m, 5H, Ar–H)

-

δ 4.35 (s, 2H, CH₂Ph)

-

δ 4.10 (s, 2H, OCH₂COOH)

-

δ 10.2 (s, 1H, NH urea)

-

-

IR (KBr) :

-

3320 cm⁻¹ (N–H stretch)

-

1705 cm⁻¹ (C=O, acid)

-

1640 cm⁻¹ (C=O, urea)

-

Industrial Feasibility and Challenges

While Route 1 offers better yields, the use of toxic isocyanates necessitates specialized equipment. Route 2, though longer, avoids hazardous intermediates but suffers from lower efficiency. Current suppliers like Shanghai Balmxy Pharmaceutical Co., Ltd and Hubei Hannuo Pharmaceutical Technology Co., Ltd likely employ hybrid protocols for small-scale production .

化学反应分析

Acetylation Reactions

The urea moiety undergoes acetylation under mild conditions. In THF solvent with pyridine as base:

Reaction :

2-((3-Benzylureido)oxy)acetic acid + Acetic anhydride → Acetylated derivative

Conditions :

-

Temperature: 15–20°C

-

Reaction time: 30–180 minutes

-

Catalyst: Pyridine (1.2 equivalents)

-

Yield: >85% (isolated via ethyl acetate extraction)

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Pyridine | |

| Acetylating Agent | Acetic anhydride |

Urea Derivative Formation

The benzylureido group participates in nucleophilic substitution with amines:

Reaction :

2-((3-Benzylureido)oxy)acetic acid + tert-Butylamine → Dissymmetric urea

Conditions :

-

Solvent: Methylene dichloride

-

Catalyst: TBAF (tetrabutylammonium fluoride)

-

Temperature: 10–35°C

-

Yield: ~75% (purified via column chromatography)

Mechanism :

-

Deprotonation of urea nitrogen by TBAF

-

Nucleophilic attack by tert-butylamine

-

Elimination of acetic acid

Key Findings :

-

Steric hindrance from tert-butylamine reduces competing symmetrical urea formation .

-

Catalytic TBAF enhances reaction rate by stabilizing intermediates .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols:

Reaction :

2-((3-Benzylureido)oxy)acetic acid + Methanol → Methyl ester

Conditions :

-

Catalyst: H₂SO₄ (concentrated)

-

Temperature: Reflux (65°C)

-

Yield: 70–80%

Hydrolysis :

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under H₂:

Reaction :

2-((3-Benzylureido)oxy)acetic acid + H₂ (1 atm) → 2-((3-Phenylureido)oxy)acetic acid

Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol

-

Temperature: 25°C

-

Yield: 90–95%

Key Observations :

Salt Formation

Reacts with inorganic bases to form water-soluble salts:

Reaction :

2-((3-Benzylureido)oxy)acetic acid + NaHCO₃ → Sodium salt + CO₂ + H₂O

Conditions :

-

Stoichiometry: 1:1 molar ratio

-

Solvent: Water

-

pH: 7.4 (physiological buffer compatibility)

Applications :

Thermal Decomposition

At elevated temperatures (>200°C):

Pathway :

-

Decarboxylation: Releases CO₂ and forms 3-benzylurea derivatives .

-

Urea cleavage: Produces benzylamine and oxamic acid fragments .

Kinetics :

Metal Coordination

Forms complexes with transition metals:

Example :

2-((3-Benzylureido)oxy)acetic acid + Mg → Magnesium chelate + H₂

Conditions :

科学研究应用

Anticancer Activity

Research has indicated that 2-((3-Benzylureido)oxy)acetic acid exhibits significant anticancer properties. It has been shown to inhibit specific cancer-related isoforms such as hCAIX and hCAXII, which are associated with tumor growth and metastasis .

- Case Study : A study demonstrated that derivatives of this compound displayed selective inhibition against carbonic anhydrases (CAs), which are enzymes implicated in cancer progression. The most potent derivatives showed nanomolar inhibition levels against hCAXII, highlighting their potential as therapeutic agents .

Neurological Effects

The compound has been investigated for its potential effects on central nervous system disorders. Inhibition of Rho-kinase pathways has been linked to neuroprotective effects, suggesting that 2-((3-Benzylureido)oxy)acetic acid might play a role in treating conditions like cerebral ischemia and neurodegeneration .

Cardiovascular Applications

Inhibitors targeting Rho-kinase activity are being explored for their benefits in managing cardiovascular diseases such as hypertension and atherosclerosis. The modulation of these pathways by compounds like 2-((3-Benzylureido)oxy)acetic acid may contribute to improved vascular health .

Data Summary

作用机制

The mechanism of action of 2-((3-Benzylureido)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzylureido group can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Hydrogen Bonding: Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid and 3-(([(2-chloroethyl)amino]carbonyl)amino)benzoic acid exhibit strong intermolecular hydrogen bonds (O–H⋯O and N–H⋯O), influencing their crystallinity and solubility .

- Acidity : The presence of carboxylic acid groups in benzoic acid derivatives (e.g., Varespladib) increases acidity (pKa ~2–3), affecting bioavailability and ionization in physiological conditions .

Research Findings and Trends

- Crystallography : Structural studies of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal planar geometries and chain-like molecular assemblies driven by hydrogen bonds, providing insights into solid-state behavior .

- Biological Activity : Urea derivatives, such as Varespladib, underscore the importance of the benzylureido motif in drug design, though steric and electronic factors (e.g., trifluoromethyl vs. ethoxy groups) significantly alter bioactivity .

生物活性

2-((3-Benzylureido)oxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-((3-Benzylureido)oxy)acetic acid features a benzylureido group attached to an acetic acid moiety. This structure suggests potential interactions with various biological targets, which may influence its pharmacological effects.

The biological activity of 2-((3-Benzylureido)oxy)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The benzylureido group may facilitate binding to target proteins, thereby modulating their activity. The acetic acid component could also play a role in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.

Antimicrobial Activity

Research indicates that 2-((3-Benzylureido)oxy)acetic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacteria |

| Anticancer | Inhibits cancer cell proliferation |

| Cytotoxicity | Low toxicity to normal cells |

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer effects of related urea derivatives found that modifications to the urea moiety significantly influenced cytotoxicity against hepatocellular carcinoma cells. The presence of the ureido group was essential for maintaining inhibitory activity against specific kinases involved in tumor growth .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to 2-((3-Benzylureido)oxy)acetic acid could inhibit key signaling pathways associated with cancer progression, such as the Raf/MEK/ERK pathway. These findings highlight the potential of this compound as a lead for further drug development .

Research Findings

Recent studies have focused on synthesizing derivatives of 2-((3-Benzylureido)oxy)acetic acid to enhance its biological activity. Modifications have been shown to improve potency and selectivity against specific targets, which is vital for developing effective therapeutic agents .

常见问题

Q. What are the optimal synthetic routes for 2-((3-Benzylureido)oxy)acetic acid, considering reaction efficiency and purity?

Methodological Answer: A common approach involves multi-step synthesis, starting with protecting the benzylureido group followed by coupling with an oxyacetic acid derivative. For example, amide bond formation can be facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products. Post-synthesis purification via recrystallization (e.g., acetic acid as a solvent) or column chromatography is critical for achieving high purity .

Q. How can spectroscopic techniques confirm the structure of 2-((3-Benzylureido)oxy)acetic acid?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can verify the presence of the benzylureido group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the acetic acid moiety (carboxylic proton at δ ~12 ppm).

- IR Spectroscopy : Peaks near 1700 cm confirm carbonyl groups (urea and carboxylic acid).

- Mass Spectrometry : High-resolution MS provides molecular weight validation and fragmentation patterns.

Cross-referencing data with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can crystallographic methods resolve the molecular conformation of 2-((3-Benzylureido)oxy)acetic acid?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use solvent diffusion (e.g., methanol/water) to grow high-quality crystals.

Data Collection : Measure diffraction patterns at low temperature (e.g., 100 K) to reduce thermal motion.

Refinement : Software like SHELXL refines hydrogen bonding (e.g., O–H···O interactions) and planar arrangements.

For example, benzothiazolone analogs showed planar ring systems with deviations <0.02 Å, validated via SCXRD .

Q. What strategies resolve contradictions in bioactivity data for enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays : Use turbidimetric assays (e.g., fibril formation inhibition) under standardized buffer conditions (pH 7.4, 37°C).

- Computational Docking : Compare binding affinities using software like AutoDock Vina. For instance, oxyacetic acid derivatives showed strong interactions with Transthyretin’s thyroxine-binding pocket (ΔG = −8.2 kcal/mol) .

- Statistical Validation : Apply ANOVA to assess significance between biological replicates. Discrepancies may arise from assay sensitivity (e.g., IC variability) or compound stability .

Q. How can reaction conditions influence the stability of 2-((3-Benzylureido)oxy)acetic acid during synthesis?

Methodological Answer:

- pH Sensitivity : The compound may degrade under strong acidic/basic conditions. Monitor stability via HPLC at varying pH (2–12).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For analogs, degradation onset occurs at ~150°C.

- Light Exposure : UV-Vis spectroscopy tracks photodegradation; store in amber vials under inert gas .

Data Analysis and Experimental Design

Q. How to design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

Q. What analytical methods validate purity for publication-quality research?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard.

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%).

- Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for residual solvents (e.g., ≤0.1% DCM) .

Structural and Functional Insights

Q. How do substituents on the benzylureido group affect bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO) : Increase hydrogen-bonding capacity but may reduce solubility.

- Electron-Donating Groups (e.g., OCH) : Enhance membrane permeability but could destabilize the urea moiety.

- Case Study : 4-Methoxy analogs showed 20% higher fibril inhibition than unsubstituted derivatives .

Contradictory Data Mitigation

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。